nNOS Inhibitory Potency: (3R,4R) vs. (3S,4S) Enantiomeric Pair Head-to-Head
A direct enantiomeric comparison of the downstream nNOS inhibitor derived from the (3R,4R)-aminomethyl-hydroxypyrrolidine scaffold reveals a 16.1-fold greater inhibitory potency for the (3R,4R)-configured compound relative to its (3S,4S)-enantiomer [1]. The (3R,4R)-1 inhibitor exhibits an nNOS Ki of 0.0072 µM, while (3S,4S)-1 shows a significantly weaker Ki of 0.116 µM under identical assay conditions [1]. Selectivity ratios (n/e and n/i) also favor the (3R,4R)-enantiomer, with n/e = 2667 vs. 226 and n/i = 806 vs. 65, indicating superior isoform discrimination [1].
| Evidence Dimension | Inhibitory constant (Ki) against rat recombinant neuronal nitric oxide synthase (nNOS) |
|---|---|
| Target Compound Data | Ki = 0.0072 µM; Selectivity n/e = 2667; n/i = 806 [1] |
| Comparator Or Baseline | (3S,4S)-1 enantiomer: Ki = 0.116 µM; Selectivity n/e = 226; n/i = 65 [1] |
| Quantified Difference | 16.1-fold higher nNOS potency; 11.8-fold higher n/e selectivity; 12.4-fold higher n/i selectivity for (3R,4R) over (3S,4S) |
| Conditions | Apparent Ki values measured in 100 mM HEPES buffer (pH 7.5), performed in duplicate with five or six data points, n ≥ 2 independent experiments [1] |
Why This Matters
Procurement of the incorrect enantiomer would result in a >16-fold loss of target potency and substantially degraded isoform selectivity, directly compromising the pharmacological validity of any downstream candidate.
- [1] PMC4139154, Table 1. Potencies and Selectivities of the NOS Inhibitors Discussed in This Study. (3R,4R)-1 nNOS Ki = 0.0072 µM vs. (3S,4S)-1 nNOS Ki = 0.116 µM. Data from reference 17 therein. View Source
